molecular formula C11H12N2O4 B11986835 N-(4-methyl-2-nitrophenyl)-3-oxobutanamide CAS No. 34797-70-1

N-(4-methyl-2-nitrophenyl)-3-oxobutanamide

Katalognummer: B11986835
CAS-Nummer: 34797-70-1
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: ZZSDMAAHJFGGSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methyl-2-nitrophenyl)-3-oxobutanamide is an organic compound with the molecular formula C11H12N2O4 It is a derivative of acetanilide, where the acetanilide moiety is substituted with a 4-methyl-2-nitrophenyl group and a 3-oxobutanamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)-3-oxobutanamide typically involves the reaction of 4-methyl-2-nitroaniline with acetoacetic ester under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as recrystallization and chromatography are employed to purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methyl-2-nitrophenyl)-3-oxobutanamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products Formed

    Reduction: N-(4-amino-2-methylphenyl)-3-oxobutanamide.

    Oxidation: N-(4-methyl-2-nitrophenyl)-3-oxobutanoic acid.

    Substitution: N-(4-methyl-2-nitrophenyl)-3-alkoxybutanamide.

Wirkmechanismus

The mechanism of action of N-(4-methyl-2-nitrophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-methyl-2-nitrophenyl)-3-oxobutanamide is unique due to the presence of both the nitro and 3-oxobutanamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Eigenschaften

CAS-Nummer

34797-70-1

Molekularformel

C11H12N2O4

Molekulargewicht

236.22 g/mol

IUPAC-Name

N-(4-methyl-2-nitrophenyl)-3-oxobutanamide

InChI

InChI=1S/C11H12N2O4/c1-7-3-4-9(10(5-7)13(16)17)12-11(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,12,15)

InChI-Schlüssel

ZZSDMAAHJFGGSU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=O)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.